6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione
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Overview
Description
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the class of thioxopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate thiourea derivatives with β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methyl or thioxo positions using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Thioxodihydropyrimidine-2,4(1h,3h)-dione: Lacks the methyl group at the 6-position.
6-Methyl-5-oxodihydropyrimidine-2,4(1h,3h)-dione: Contains an oxo group instead of a thioxo group.
Uniqueness
6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the methyl and thioxo groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
6939-61-3 |
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Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
6-methyl-5-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(10)4(8)7-5(9)6-2/h2H,1H3,(H2,6,7,8,9) |
InChI Key |
LSQMQHRHCMXGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=S)C(=O)NC(=O)N1 |
Origin of Product |
United States |
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